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Compound of Interest

Compound Name: Dimethyl glutaconate

Cat. No.: B041789 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for dimethyl
glutaconate (CAS No. 5164-76-1), a diester with the molecular formula C₇H₁₀O₄. The

information presented is intended for researchers, scientists, and professionals in drug

development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
Dimethyl glutaconate, also known as dimethyl 2-pentenedioate, is an unsaturated ester. The

spectroscopic data provided herein corresponds to the trans isomer, which is generally the

more stable form. The key functional groups influencing its spectral properties are the two ester

groups (C=O, C-O) and the carbon-carbon double bond (C=C).

Structure: CH₃OOC-CH₂-CH=CH-COOCH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the ¹H and ¹³C NMR data for dimethyl glutaconate.

¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~6.95 dt 15.6, 7.0 1H =CH-CH₂

~5.88 dt 15.6, 1.5 1H COOCH₃-CH=

~3.73 s - 3H -OCH₃

~3.68 s - 3H -OCH₃

~3.25 dd 7.0, 1.5 2H -CH₂-

¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ) ppm Carbon Type Assignment

~172.0 C Ester C=O

~166.0 C Ester C=O

~145.0 CH =CH-CH₂

~122.0 CH COOCH₃-CH=

~52.0 CH₃ -OCH₃

~51.5 CH₃ -OCH₃

~38.0 CH₂ -CH₂-

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. The table below lists the characteristic absorption bands for

dimethyl glutaconate.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3020 Medium C-H Stretch =C-H (Alkenyl)

~2955 Medium C-H Stretch C-H (Alky)

~1725 Strong C=O Stretch Ester Carbonyl

~1655 Medium C=C Stretch Alkene

~1270, ~1170 Strong C-O Stretch Ester

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The data presented is for

electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

158 ~25 [M]⁺ (Molecular Ion)

127 ~80 [M - OCH₃]⁺

99 ~100 [M - COOCH₃]⁺

68 ~75 [C₄H₄O]⁺

59 ~90 [COOCH₃]⁺

55 ~65 [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
Sample Preparation: A sample of approximately 5-10 mg of dimethyl glutaconate is

dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small
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amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire

sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance

of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary to obtain a high-quality spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid Film): A single drop of neat dimethyl glutaconate is

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The

plates are gently pressed together to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean salt

plates) is recorded first. The prepared sample is then placed in the spectrometer's sample

holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol
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Sample Introduction: A dilute solution of dimethyl glutaconate in a volatile solvent (e.g.,

methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before

analysis.

Ionization: Electron Ionization (EI) is used as the ionization method. The sample molecules in

the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing

them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like dimethyl glutaconate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041789?utm_src=pdf-body
https://www.benchchem.com/product/b041789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Sample

NMR IR MS

1H & 13C NMR Data
(Structure Backbone)

IR Data
(Functional Groups)

MS Data
(Molecular Weight & Formula)

Structure Elucidation
&

Compound Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Glutaconate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041789#spectroscopic-data-of-dimethyl-glutaconate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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